Thiourea, N-phenyl-N'-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
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Overview
Description
Thiourea, N-phenyl-N’-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom in the urea is replaced by a sulfur atom. This particular compound is characterized by the presence of a phenyl group attached to the nitrogen atoms and a piperazine ring, which is a common structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-phenyl-N’-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves the reaction of phenyl isothiocyanate with a suitable amine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the formation of an intermediate thiourea, which then undergoes further substitution reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-phenyl-N’-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The phenyl groups and the piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can lead to the formation of sulfoxides or sulfones, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the phenyl rings or the piperazine ring.
Scientific Research Applications
Thiourea, N-phenyl-N’-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Thiourea, N-phenyl-N’-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The piperazine ring and phenyl groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiourea, phenyl-: This compound has a similar thiourea structure but lacks the piperazine ring and additional phenyl groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound has a similar thiourea core but with different substituents on the phenyl rings.
Uniqueness
Thiourea, N-phenyl-N’-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to the presence of the piperazine ring and the specific arrangement of phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
85868-73-1 |
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Molecular Formula |
C26H30N4OS |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-phenyl-3-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]thiourea |
InChI |
InChI=1S/C26H30N4OS/c32-26(27-22-8-3-1-4-9-22)28-23-12-14-25(15-13-23)31-21-7-16-29-17-19-30(20-18-29)24-10-5-2-6-11-24/h1-6,8-15H,7,16-21H2,(H2,27,28,32) |
InChI Key |
OLWGZTWUYOCKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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